molecular formula C14H19N5O2S B2934852 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921061-44-1

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2934852
CAS No.: 921061-44-1
M. Wt: 321.4
InChI Key: CMBFCRRUFVGXIH-UHFFFAOYSA-N
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Description

These analogs share the core 1-cyclohexyl-1H-tetrazol-5-yl moiety but differ in substituents attached to the benzenamine or sulfonamide groups. The cyclohexyl-tetrazole scaffold is a recurring feature in bioactive compounds due to its stability and hydrogen-bonding capabilities, while substituents modulate solubility, reactivity, and biological activity .

Properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c20-22(21,13-9-5-2-6-10-13)15-11-14-16-17-18-19(14)12-7-3-1-4-8-12/h2,5-6,9-10,12,15H,1,3-4,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBFCRRUFVGXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is preferred to minimize waste and reduce environmental impact .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs with Benzenamine Substituents

Compounds from the POLYCYCLIC AROMATIC COMPOUNDS study (2024) feature variations in the benzenamine group attached to the cyclohexyl-tetrazole core. Key examples include:

Compound ID Substituent(s) on Benzene Yield (%) Melting Point (°C) Molecular Formula Key Spectral Features (IR/NMR)
5i 4-nitro 86 181 C24H27N5O3 IR: 3414 cm⁻¹ (N-H), 3257 cm⁻¹ (C-H); NMR: δ 8.2 (Ar-H)
5j 2,5-dimethyl 73 183 C25H30N5O IR: 2938 cm⁻¹ (C=C); NMR: δ 2.3 (CH3)
5g 2-fluoro N/A N/A C24H26FN5O Anal. Found: C 68.74%, H 6.24%, N 16.72%

Key Findings :

  • Electron-withdrawing groups (e.g., nitro in 5i) correlate with higher yields (86%) compared to electron-donating groups (e.g., dimethyl in 5j: 73%), likely due to enhanced reaction kinetics .
  • Melting points are influenced by substituent polarity; nitro (5i: 181°C) and dimethyl (5j: 183°C) groups stabilize crystal packing via dipole interactions or van der Waals forces, respectively .

Analogs with Different Tetrazole Substituents

Replacing the cyclohexyl group on the tetrazole ring with adamantyl or tert-butyl groups alters steric and electronic properties:

Compound ID Tetrazole Substituent Benzene Substituent Yield (%) Melting Point (°C) Molecular Formula
5h Adamantyl 4-chloro 66 132–134 C29H34ClN5OS
5j tert-Butyl 2-bromo 57 125–127 C20H23Br2N5OS
5l Cyclohexyl 3-bromo 68 N/A (liquid) C24H30BrN5OS

Key Findings :

  • Adamantyl groups (5h) reduce melting points (132–134°C) compared to cyclohexyl analogs due to bulky, rigid structures disrupting crystal symmetry .
  • tert-Butyl substituents (5j) yield lower (57%) than cyclohexyl analogs (68% for 5l), likely due to steric hindrance during synthesis .

Sulfur-Containing Derivatives

Sulfoximine and sulfonimidamide derivatives exhibit distinct properties compared to sulfonamides:

Compound ID Functional Group Substituents Yield (%) Melting Point (°C) Molecular Formula
7f Sulfonimidamide 4-chloro, piperidyl, p-tolyl 55 112–113 C35H39ClN7OS
5h Sulfoximine 4-chloro, adamantyl 66 132–134 C29H34ClN5OS

Key Findings :

  • Sulfonimidamides (7f) exhibit lower melting points (112–113°C) than sulfoximines (5h: 132–134°C), suggesting weaker intermolecular interactions in the former .
  • Sulfur-containing groups may enhance biological activity, as seen in sulfoximines’ applications in medicinal chemistry .

Amide vs. Sulfonamide Derivatives

The butyramide analog (CAS 920438-27-3) provides insights into the role of the sulfonamide group:

Compound ID Functional Group Molecular Weight (g/mol) Molecular Formula
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)butyramide Amide 251.33 C12H21N5O
Hypothetical sulfonamide Sulfonamide ~300 (estimated) C14H20N5O2S

Key Findings :

  • Sulfonamides may exhibit stronger hydrogen-bonding capacity, enhancing crystallinity and thermal stability.

Research Implications and Limitations

  • Substituent Effects : Electron-withdrawing groups and bulky tetrazole substituents significantly impact yields, melting points, and reactivity .
  • Methodology : Syntheses often employ Au(PPh3)OTf catalysis under inert conditions, with yields ranging from 55% to 86% depending on substituents .
  • Limitations : Data gaps (e.g., missing yields for 5g) and structural variability complicate direct comparisons.

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzenesulfonamide core and a tetrazole moiety. The structural formula can be represented as follows:

C14H18N4O2S\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This compound is characterized by its ability to mimic carboxylic acids due to the presence of the tetrazole ring, which allows it to interact with various biological targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking substrate structures, leading to altered metabolic pathways.
  • Receptor Modulation : It can bind to receptors involved in various signaling pathways, potentially affecting processes such as inflammation and cell proliferation.

Antimicrobial Properties

Research has indicated that derivatives of benzenesulfonamide, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess effective inhibitory actions against various bacterial strains and fungi .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several studies. For example, in vivo evaluations demonstrated its effectiveness in reducing inflammation markers in animal models. The mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. In vitro studies have reported cytotoxic effects against several cancer cell lines, including those from lung and colon cancers. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted as significant .

Case Studies

  • Study on Antimicrobial Activity : A series of benzenesulfonamide derivatives were synthesized and tested against clinical isolates of bacteria. This compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anti-inflammatory Evaluation : In a controlled study involving animal models of arthritis, the compound significantly reduced joint swelling and inflammatory markers compared to the control group, suggesting its potential as a therapeutic agent for inflammatory diseases .
  • Anticancer Research : A study evaluated the effects of this compound on human cancer cell lines (e.g., HCT116 for colon cancer). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity against these malignancies .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotable Findings
N-(4-chlorophenyl)(1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-methoxyethanamineStructureAntimicrobial, Anti-inflammatoryEffective against resistant bacterial strains
2-sulfonyl-4H-benzoxazinonesStructureProtease inhibitionSelective for C1r protease

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